molecular formula C17H37NO2 B6592233 N,N-bis (2-hydroxyethyl) tridecylamine CAS No. 18312-57-7

N,N-bis (2-hydroxyethyl) tridecylamine

Cat. No.: B6592233
CAS No.: 18312-57-7
M. Wt: 287.5 g/mol
InChI Key: PGNNMVAZUOZRSM-UHFFFAOYSA-N
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Description

N,N-bis (2-hydroxyethyl) tridecylamine: is an organic compound with the molecular formula C17H37NO2 . It is a tertiary amine with two hydroxyethyl groups attached to the nitrogen atom and a long tridecyl chain. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Controlled Temperature: Maintaining an optimal temperature to facilitate the reaction.

    Catalysts: Using catalysts to speed up the reaction.

    Purification: Employing purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-bis (2-hydroxyethyl) tridecylamine can undergo oxidation reactions, where the hydroxyethyl groups are oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can also undergo reduction reactions, where the hydroxyethyl groups are reduced to form primary alcohols.

    Substitution: this compound can participate in substitution reactions, where the hydroxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Primary alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

    Surfactants: N,N-bis (2-hydroxyethyl) tridecylamine is used as a surfactant in various chemical formulations due to its ability to reduce surface tension.

Biology:

    Cell Culture: It is used in cell culture media to enhance cell growth and viability.

Medicine:

    Drug Delivery: The compound is explored for its potential in drug delivery systems due to its amphiphilic nature.

Industry:

    Detergents: It is used in the formulation of detergents and cleaning agents.

    Emulsifiers: The compound acts as an emulsifier in various industrial processes.

Mechanism of Action

Mechanism: N,N-bis (2-hydroxyethyl) tridecylamine exerts its effects primarily through its surfactant properties. The hydroxyethyl groups interact with water molecules, while the tridecyl chain interacts with hydrophobic substances, reducing surface tension and facilitating the formation of micelles.

Molecular Targets and Pathways:

    Cell Membranes: The compound can interact with cell membranes, altering their permeability and fluidity.

    Enzymatic Pathways: It may influence enzymatic pathways by altering the microenvironment around enzymes.

Comparison with Similar Compounds

    N,N-bis (2-hydroxyethyl) dodecylamine: Similar structure but with a shorter dodecyl chain.

    N,N-bis (2-hydroxyethyl) octylamine: Similar structure but with an even shorter octyl chain.

    N,N-bis (2-hydroxyethyl) hexadecylamine: Similar structure but with a longer hexadecyl chain.

Uniqueness: N,N-bis (2-hydroxyethyl) tridecylamine is unique due to its specific chain length, which provides a balance between hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifier in various applications.

Properties

IUPAC Name

2-[2-hydroxyethyl(tridecyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(14-16-19)15-17-20/h19-20H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNNMVAZUOZRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867507
Record name 2,2'-(Tridecylazanediyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68155-05-5, 18312-57-7
Record name Amides, C10-16, N,N-bis(hydroxyethyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, C10-16, N,N-bis(hydroxyethyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-(Tridecylazanediyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C10-16, N,N-bis(hydroxyethyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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